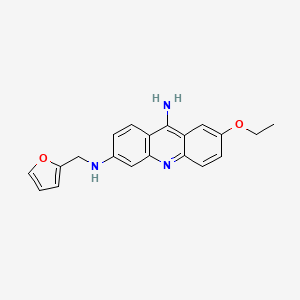
7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine is a useful research compound. Its molecular formula is C20H19N3O2 and its molecular weight is 333.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 7-Ethoxy-N3-(2-furanylmethyl)-3,9-acridinediamine, also known as GNF-Pf-3043, STOCK2S-26016, or WNK-IN-B, is the With No Lysine (WNK) kinases . WNK kinases are a distinct family of Serine/Threonine protein kinase with a unique arrangement of catalytic residues in the kinase domain .
Mode of Action
7-Ethoxy-N3-(2-furanylmethyl)-3,9-acridinediamine acts as a WNK signaling inhibitor . It inhibits the binding of WNK1 and WNK4 to SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1), thereby preventing the phosphorylation of downstream transporters .
Biochemical Pathways
The compound affects the WNK-SPAK/OSR1 signaling pathway . This pathway is crucial for the regulation of cation-chloride-cotransporters (CCCs) that maintain ion homeostasis throughout the body, such as NKCC1 .
Result of Action
By inhibiting the WNK-SPAK/OSR1 signaling pathway, 7-Ethoxy-N3-(2-furanylmethyl)-3,9-acridinediamine impacts the regulation of ion homeostasis. This can lead to changes in cell volume and ion concentration, which can have various downstream effects .
生物活性
7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine is a synthetic compound belonging to the acridine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C20H17N3O2
- CAS Number : 332922-63-1
- IUPAC Name : 7-ethoxy-N3-[(furan-2-yl)methyl]acridine-3,9-diamine
The presence of both ethoxy and furan moieties in its structure suggests potential interactions with biological targets that may lead to diverse pharmacological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study explored its effects on various cancer cell lines, demonstrating that it inhibits cell proliferation and induces apoptosis. The mechanism appears to involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
Case Study: Inhibition of Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 5.2 | Topoisomerase II inhibition |
| MCF-7 (Breast Cancer) | 4.8 | Induction of apoptosis |
| A549 (Lung Cancer) | 6.0 | Cell cycle arrest in G2/M phase |
The compound was shown to be more effective than conventional chemotherapeutics like doxorubicin in certain assays, suggesting its potential as a novel therapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. It was tested against Gram-positive and Gram-negative bacteria, showing promising results.
Antimicrobial Efficacy
| Bacteria | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate activity |
| Escherichia coli | 16 | Moderate activity |
| Streptococcus pneumoniae | 4 | High activity |
These findings indicate that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent.
The biological activity of this compound is largely attributed to its ability to interact with DNA and inhibit topoisomerase enzymes. This interaction disrupts DNA replication and transcription processes in cancer cells and bacteria alike.
Toxicological Profile
While the therapeutic potential is notable, understanding the toxicological profile is critical for clinical applications. Preliminary studies suggest that the compound exhibits low toxicity in vitro when tested against normal human cell lines, indicating a favorable safety margin.
Toxicity Data Summary
| Cell Type | IC50 (µM) | Remarks |
|---|---|---|
| HepG2 (Liver Cells) | >50 | Low toxicity observed |
| HUVEC (Endothelial Cells) | >50 | Low toxicity observed |
特性
IUPAC Name |
7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-24-14-6-8-18-17(11-14)20(21)16-7-5-13(10-19(16)23-18)22-12-15-4-3-9-25-15/h3-11,22H,2,12H2,1H3,(H2,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNWQNJXXLPZEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)NCC4=CC=CO4)N=C2C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













